molecular formula C23H22NOP B3329929 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole CAS No. 64691-33-4

2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

Cat. No.: B3329929
CAS No.: 64691-33-4
M. Wt: 359.4 g/mol
InChI Key: HRMFZCLQIYDDQE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS: 64691-33-4) is a chiral oxazoline-phosphine hybrid ligand with the molecular formula C₂₃H₂₂NOP and a molecular weight of 359.40 g/mol . The compound features a rigid oxazoline ring fused to a diphenylphosphino-substituted aromatic system, which confers strong σ-donor and π-acceptor properties. This ligand is widely utilized in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation and annulation reactions, where it enhances enantioselectivity and reaction efficiency .

Properties

IUPAC Name

[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22NOP/c1-23(2)17-25-22(24-23)20-15-9-10-16-21(20)26(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMFZCLQIYDDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of diphenylphosphine with a suitable oxazole precursor. One common method includes the use of chlorodiphenylphosphine and an oxazole derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis

The compound is primarily utilized as a ligand in transition metal catalysis. Its phosphine group enhances the reactivity of metal centers, facilitating various organic transformations.

Case Studies in Catalysis

Reaction Type Metal Catalyst Reference
Cross-Coupling ReactionsPalladium
HydrogenationRhodium
C–C Bond FormationNickel

In these studies, the ligand has shown enhanced selectivity and activity compared to traditional ligands.

Materials Science

The compound's ability to form stable complexes with metals makes it valuable in materials science for developing advanced materials with tailored properties.

Applications in Materials

  • Polymerization Catalysts : Used to initiate polymerization processes for producing high-performance polymers.
  • Nanomaterials : Acts as a stabilizing agent for nanoparticles in various applications.

Medicinal Chemistry

Recent research has indicated potential applications of this compound in medicinal chemistry, particularly in drug development and design.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that complexes formed with this ligand exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : The phosphine oxide structure has shown promise in enhancing the efficacy of antimicrobial agents.

Coordination Chemistry

As a bidentate ligand, it forms stable chelates with various transition metals, which are crucial for understanding coordination compounds' properties and behaviors.

Research Insights

Research indicates that the ligand's steric and electronic properties can be finely tuned by modifying the substituents on the phosphine group, leading to diverse coordination chemistry outcomes.

Mechanism of Action

The mechanism of action of 2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center .

Comparison with Similar Compounds

Structural Analogs with Modified Phosphine Groups

Compound Name Molecular Formula Key Modifications Applications/Performance Differences Reference
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole C₂₄H₂₇NOP Isopropyl substituent on oxazoline Enhanced enantioselectivity in asymmetric hydrogenation; commercial availability (98% purity) .
(S)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole C₂₅H₂₆NOP Benzyl linkage instead of direct aryl Improved steric bulk for stabilizing metal centers in MOF synthesis .
2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole C₁₄H₁₈BrNO Bromophenyl substituent Intermediate in pharmaceutical synthesis (e.g., bilastine derivatives) .

Key Findings :

  • Steric Effects : Bulky substituents (e.g., isopropyl or benzyl) improve stereochemical outcomes but may reduce reaction rates due to increased steric hindrance .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) decrease electron density at the phosphorus center, reducing π-backbonding capacity compared to the parent compound .

Organotin Derivatives

Compound Name Molecular Formula Key Features Applications Reference
4,4-Dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole C₂₉H₂₈NOSn Triphenylstannyl group Precursor for hypercoordinated tin polymers; used in Wurtz coupling .
2-(2-(Chlorodiphenylstannyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole C₂₃H₂₂ClNOSn Chlorodiphenylstannyl substituent High thermal stability (m.p. 222–223°C); used in Sn–C bond activation studies .

Key Differences :

  • Reactivity : Tin-containing derivatives exhibit lower catalytic activity in cross-coupling reactions but excel in polymer synthesis due to Sn–Sn bond formation .
  • Stability: Organotin compounds are moisture-sensitive but thermally robust, contrasting with the parent ligand’s oxygen sensitivity .

Methoxy-Substituted Oxazolines

Compound Name Molecular Formula Key Modifications Applications Reference
2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole C₁₂H₁₅NO₂ Methoxy group on aryl ring Intermediate in agrochemical synthesis; lower cost but reduced enantioselectivity .
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole C₁₂H₁₅NO₂ Ortho-methoxy substitution Limited catalytic utility due to steric clash with metal centers .

Key Insight: Methoxy groups alter electronic properties but introduce competing coordination sites, diminishing performance in asymmetric catalysis compared to diphenylphosphino analogs .

Biological Activity

2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole, with the CAS number 64691-33-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action and relevant case studies.

  • Molecular Formula : C23H22NOP
  • Molecular Weight : 359.40 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. The presence of the diphenylphosphino group enhances its reactivity and potential for binding to target sites.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Cellular Interaction : Its phosphine moiety allows for interactions with metal ions, potentially forming complexes that can disrupt normal cellular processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
Antitumor Activity Demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Antifungal Activity Similar compounds have shown effectiveness against fungal strains by inhibiting ergosterol synthesis.
Antibacterial Activity Potential efficacy against certain bacterial strains through disruption of cell wall synthesis.

Antitumor Activity

A study investigated the cytotoxic effects of phosphine-containing compounds on HepG2 human hepatoblastoma cell lines. It was found that these compounds could induce apoptosis and inhibit cell proliferation effectively. The mechanism was linked to their ability to form stable complexes with metal ions like palladium(II), enhancing their antitumor properties .

Antifungal Mechanism

Research on related phosphine derivatives indicated significant antifungal activity by targeting ergosterol biosynthesis pathways in fungi. For instance, compounds demonstrated inhibition rates comparable to established antifungal agents like ketoconazole . This suggests that this compound could exhibit similar properties.

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest favorable ADME profiles that enhance its drug-likeness:

Parameter Value
Log P Indicates high lipophilicity
Bioavailability Predicted >10% in biological systems

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYieldKey ConditionsReference
NaBH₄ reduction43%-84°C, dry EtOH
HCl/Et₂O cleavage83.6%RT, benzene
Pd-catalyzed alkylation70%L1 ligand, 50°C

What advanced characterization techniques are essential for confirming the structure and stereochemistry of this compound?

Answer:

  • Multinuclear NMR : ¹H, ¹³C, and ¹¹⁹Sn NMR resolve Sn–C coupling constants (e.g., ³J(¹H–¹¹⁷/¹¹⁹Sn) = 25.85–74.54 Hz in organotin derivatives) .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., >99% purity in (S)-diphenyl-4,5-dihydrooxazole derivatives) .
  • Spectroscopy : IR and GC-MS confirm functional groups and molecular weight .

How does this compound act as a chiral ligand in asymmetric catalysis?

Answer:
The phosphine-oxazoline backbone enables enantiocontrol in transition-metal catalysis:

  • Pd-catalyzed allylic alkylation : The ligand L1 facilitates 70% yield in tricyclic indole synthesis via Pd(0) intermediates .
  • Steric and electronic tuning : Substituents (e.g., 4,4-dimethyl groups) enhance steric bulk, improving enantioselectivity in C–C bond-forming reactions .
  • Coordination geometry : The P,N-bidentate ligand stabilizes metal centers, favoring specific transition states .

What methodologies ensure high enantiomeric excess in derivatives of this compound?

Answer:

  • Chiral pool synthesis : Start with (S)-(+)-2-phenylglycinol to build the oxazoline ring, achieving 83.2–94.5% yield in three steps .
  • Dynamic kinetic resolution : Use chiral auxiliaries or asymmetric hydrogenation to control stereocenters .
  • Crystallization : Recrystallization in ethanol/water mixtures removes diastereomeric impurities .

How do contradictions in catalytic efficiency arise when using this ligand across different reaction systems?

Answer:

  • Metal compatibility : Pd(0) systems (e.g., allylic alkylation) show higher efficiency (70% yield) than Cu or Ni, possibly due to ligand-metal π-backbonding mismatches .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may deprotonate acidic C–H bonds, altering ligand coordination .
  • Substrate steric effects : Bulky substrates reduce turnover in sterically congested Pd intermediates .

What mechanistic insights explain the ligand’s role in C–H activation or cross-coupling reactions?

Answer:

  • Oxidative addition : The phosphine moiety accelerates Pd(0)→Pd(II) transitions in allylic alkylation .
  • Transmetalation : Organotin intermediates (e.g., Sn–Ph) participate in Stille-type couplings, though competing hydrolysis can occur .
  • Steric guidance : The 4,4-dimethyl group directs regioselectivity in ortho-metalation reactions (e.g., Bu₂Mg-mediated magnesiation) .

What protocols mitigate stability issues during synthesis or catalysis?

Answer:

  • Inert storage : Store under argon/azide-free conditions to prevent phosphine oxidation .
  • Low-temperature quenching : Use chilled hexane/water to stabilize Sn intermediates during workup .
  • Additive screening : Chelators (e.g., MgSO₄) adsorb moisture in extraction steps .

How can computational modeling complement experimental studies on ligand design?

Answer:

  • DFT calculations : Predict ligand-metal binding energies and transition-state geometries to rationalize enantioselectivity .
  • Molecular dynamics : Simulate solvent effects on ligand conformation (e.g., toluene vs. THF) .
  • Docking studies : Screen ligand libraries for optimal steric/electronic profiles in target reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
2-(2-(Diphenylphosphino)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

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